Neridronate sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(6-amino-1-hydroxy-1-phosphonohexyl)-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NO7P2.Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYULJPRWPTMTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(O)(P(=O)(O)O)P(=O)(O)[O-])CCN.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80729-79-9 | |
| Record name | Neridronate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080729799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NERIDRONATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JVB49Q0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Neridronate Sodium
Interaction with Hydroxyapatite (B223615) and Bone Mineral Matrix Affinity
A fundamental aspect of neridronate sodium's mechanism is its high affinity for hydroxyapatite, a major mineral component of bone tissue. patsnap.compatsnap.comnih.gov This strong binding allows the drug to localize selectively to areas of active bone remodeling, where hydroxyapatite crystals are exposed. patsnap.compatsnap.com This targeted delivery ensures that this compound is concentrated at sites of bone resorption, maximizing its effect on osteoclasts. patsnap.compatsnap.com
Osteoclast-Mediated Bone Resorption Inhibition by this compound
This compound is a potent inhibitor of osteoclast-mediated bone resorption. patsnap.comsigmaaldrich.com Osteoclasts are the cells responsible for breaking down bone tissue, a process essential for bone maintenance but which can lead to excessive bone loss in certain conditions. patsnap.compatsnap.com By interfering with osteoclast function and survival, this compound effectively reduces bone turnover. patsnap.com
Induction of Osteoclast Apoptosis
One of the key ways this compound inhibits bone resorption is by inducing apoptosis, or programmed cell death, in osteoclasts. patsnap.comnih.govopenaccessjournals.com This reduction in the number of active osteoclasts directly contributes to decreased bone breakdown. patsnap.com
Disruption of the Mevalonate (B85504) Pathway
This compound, as a nitrogen-containing bisphosphonate, disrupts the mevalonate pathway within osteoclasts. patsnap.comnih.govopenaccessjournals.comnih.gov This critical metabolic pathway is responsible for the synthesis of isoprenoid lipids that are vital for the function and survival of osteoclasts. patsnap.comnih.govopenaccessjournals.com
Inhibition of Farnesyl Pyrophosphate Synthase and Small GTPase Signaling Proteins
A specific target of this compound within the mevalonate pathway is the enzyme farnesyl pyrophosphate synthase (FPPS). patsnap.comnih.govopenaccessjournals.comnih.govresearchgate.netfrontiersin.org By inhibiting FPPS, this compound prevents the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govopenaccessjournals.comnih.govunl.pt These lipids are necessary for the post-translational modification (prenylation) of small GTPase signaling proteins. patsnap.comnih.govopenaccessjournals.comnih.govfrontiersin.orgunl.pt Small GTPases, such as those in the Ras, Rho, and Rac families, are essential for various osteoclast functions, including cell morphology, cytoskeletal organization, and membrane ruffling, which are required for bone resorption. patsnap.comopenaccessjournals.comnih.govfrontiersin.orgunl.pt Inhibition of their prenylation leads to their dysfunction and contributes to the impairment of osteoclast activity and the induction of apoptosis. patsnap.comnih.govopenaccessjournals.comnih.govfrontiersin.orgunl.pt
Anti-inflammatory Properties of this compound
Beyond its direct effects on osteoclasts, this compound has also demonstrated anti-inflammatory properties. patsnap.compatsnap.com This is particularly relevant in conditions where inflammation contributes to the pathophysiology, such as complex regional pain syndrome (CRPS). patsnap.compatsnap.com The anti-inflammatory action is thought to involve the inhibition of pro-inflammatory cytokines and other mediators of the inflammatory response. patsnap.com Studies have shown statistically significant reductions in inflammatory markers like erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) in patients treated with neridronate. nih.gov
Potential Anabolic Effects on Osteoblasts and Collagen Synthesis
While primarily known for its anti-resorptive effects, some research suggests that bisphosphonates, including neridronate, may also exert potential anabolic effects on osteoblasts, the cells responsible for bone formation. researchgate.netoup.com Studies have indicated that neridronate can increase osteoblast proliferation and the synthesis of type I collagen and alkaline phosphatase (ALP) in vitro at certain concentrations. researchgate.netunlp.edu.ar However, it is noted that higher concentrations may lead to cytotoxic effects. researchgate.net The potential anabolic effects and the inhibition of interleukin 6 production by neridronate on human osteoblasts have been investigated. unlp.edu.arclinexprheumatol.org
Pharmacological Profile and Metabolism of Neridronate Sodium
Pharmacodynamics of Neridronate Sodium in Bone Turnover Regulation
This compound exerts its effects on bone turnover primarily by targeting osteoclasts, the cells responsible for bone resorption. patsnap.com As a second-generation, amino-bisphosphonate, its mechanism of action is characteristic of nitrogen-containing bisphosphonates. nih.govcrps-treatment.com
The core mechanism involves the inhibition of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate (B85504) pathway. nih.gov This inhibition prevents the synthesis of essential isoprenoid compounds, which are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. nih.gov These proteins are crucial for the normal functioning and survival of osteoclasts, governing processes such as cell morphology, trafficking of vesicles, and apoptosis. nih.gov
By disrupting these critical intracellular signaling events, this compound interferes with osteoclast function and survival, ultimately leading to their apoptosis. nih.govnih.gov This reduction in the number and activity of osteoclasts results in a significant decrease in bone resorption. patsnap.com Consequently, the rate of bone turnover is lowered, helping to stabilize bone matrix and density. patsnap.comnih.gov
Clinical studies have demonstrated the effectiveness of neridronate in reducing biochemical markers of bone turnover. Treatment with neridronate leads to a significant decrease in markers of bone resorption, such as serum C-telopeptide of type I collagen (sCTX) and urinary free-deoxypyridinoline (ufDPD), as well as markers of bone formation like bone alkaline phosphatase (bALP) and serum osteocalcin. nih.govsemanticscholar.org
Table 1: Effect of this compound on Bone Turnover Markers
| Marker | Type | Effect of Neridronate |
|---|---|---|
| Serum C-telopeptide of type I collagen (sCTX) | Resorption | Significant Decrease nih.govsemanticscholar.org |
| Urinary free-deoxypyridinoline (ufDPD) | Resorption | Significant Decrease nih.gov |
| Bone Alkaline Phosphatase (bALP) | Formation | Significant Decrease semanticscholar.org |
| Serum Osteocalcin | Formation | Decrease nih.gov |
This table summarizes the observed effects of this compound on key biochemical markers of bone formation and resorption.
Systemic Distribution and Bone Tissue Localization of this compound
Following administration, bisphosphonates are rapidly cleared from the plasma. wikipedia.org A significant portion of the administered this compound selectively localizes to bone tissue. patsnap.comwikipedia.org This high affinity for bone is a defining characteristic of all bisphosphonates and is due to the P-C-P (phosphorus-carbon-phosphorus) bond in their structure, which allows for strong and selective binding to hydroxyapatite (B223615) crystals, the mineral component of bone. nih.gov
Once bound to the bone mineral matrix, neridronate is taken up by osteoclasts during the process of bone resorption. patsnap.com The affinity of neridronate for hydroxyapatite is considered intermediate compared to other bisphosphonates; it is lower than that of zoledronate but higher than that of clodronate or pamidronate. nih.gov This specific affinity profile may allow for an adequate local concentration of the drug at sites of high bone turnover. nih.gov The portion of the drug that does not bind to bone tissue remains in circulation before being eliminated. wikipedia.org
Clinical Efficacy and Therapeutic Applications of Neridronate Sodium: a Research Perspective
Neridronate Sodium in Paget's Disease of Bone (PDB) Research
Research into the use of this compound in Paget's disease of bone has demonstrated its ability to modulate bone turnover, alleviate pain, and induce biochemical remission. PDB is a chronic disorder characterized by excessive and disorganized bone remodeling. Bisphosphonates, including this compound, are utilized to suppress the abnormal osteoclast activity central to this disease.
Pain Management and Functional Outcomes in PDB
A consistent finding in research on this compound in PDB is its positive impact on bone pain. Studies have registered a reduction in bone pain following treatment. nih.govchem960.comfluoroprobe.comwikipedia.org This analgesic effect is often more noticeable in patients who achieve biochemical remission. nih.gov While the primary focus of many studies is on biochemical markers and pain reduction, the broader goal of PDB treatment, which includes improving functional outcomes and quality of life by reducing complications like bone deformity and osteoarthritis, is also a consideration in the clinical application of such therapies. nih.govwikipedia.org
Long-term Efficacy and Sustained Response in PDB Studies
The ability of this compound to induce sustained biochemical remission has been evaluated in research. While short-term efficacy is well-established, studies have also explored longer-term outcomes. Some research indicates that remission can be maintained for varying periods. nih.govfluoroprobe.comwikipedia.org Observational studies have reported on experience spanning multiple years, suggesting the potential for sustained response in a real-life setting. fluoroprobe.com However, response rates may decrease over extended periods in some treatment regimens. fluoroprobe.com
Comparative Efficacy of this compound with Other Bisphosphonates in PDB
Comparative studies have investigated the efficacy of this compound relative to other bisphosphonates used in PDB treatment, such as pamidronate and zoledronate. In some instances, this compound has demonstrated comparable efficacy to other potent bisphosphonates in achieving biochemical remission, particularly in patient populations who may not have responded adequately to previous bisphosphonate therapy like pamidronate. nih.govfluoroprobe.comwikipedia.orguni.lu These comparisons often focus on the degree of suppression of bone turnover markers and the rates of achieving therapeutic response or normalization of ALP. nih.govwikipedia.org
Table 1: Summary of Biochemical and Pain Outcomes in this compound Studies for PDB
| Outcome Measure | Observed Effect in Research | Supporting Evidence |
| Serum Alkaline Phosphatase (ALP) | Significant decrease; Dose-dependent reduction; Normalization in a notable percentage of patients. | nih.govchem960.comwikipedia.org |
| Urinary Bone Resorption Markers | Decrease (e.g., DPD, NTX). | chem960.comfluoroprobe.com |
| Bone Pain | Consistent and significant reduction. | nih.govchem960.comfluoroprobe.comwikipedia.org |
This compound in Osteogenesis Imperfecta (OI) Research
This compound has also been a subject of research for its potential therapeutic role in Osteogenesis Imperfecta, a genetic disorder characterized by bone fragility and increased fracture susceptibility. Research in pediatric populations with OI has focused on the impact of this compound on bone mineral density and fracture incidence.
Impact on Bone Mineral Density and Fracture Incidence in Pediatric OI
Studies investigating this compound in children with OI have reported beneficial effects on bone mineral density (BMD). Significant increases in areal BMD at sites like the lumbar spine and total hip have been observed following treatment. These increases in BMD are considered indicative of improved bone mass. Furthermore, research has explored the effect of this compound on the incidence of fractures in pediatric OI patients. Some studies have indicated a significant decrease in the mean number of fractures occurring during treatment compared to pre-treatment periods, and a lower total number of fractures in neridronate-treated groups compared to control groups. While some studies may not have shown a statistically significant effect on fracture risk across all analyses, a reduction in fracture rates has been reported in specific contexts, such as during the initial phases of treatment or in comparison to untreated groups.
| Outcome Measure | Observed Effect in Research | Supporting Evidence |
| Bone Mineral Density (BMD) | Significant increase (e.g., lumbar spine, total hip). | |
| Fracture Incidence | Decrease in fracture rate or total number of fractures reported. |
Effects on Skeletal Growth and Deformity in OI
Research has explored the impact of this compound on skeletal growth and the progression of deformities in children with Osteogenesis Imperfecta. Studies have indicated that intravenous infusions of neridronate can significantly increase bone mineral density (BMD) at the spine and hip in prepubertal children with OI. nih.govfrontiersin.org This increase in BMD is associated with a significant decrease in the risk of clinical fractures. nih.gov
In a randomized controlled study involving children aged 6-11 (boys) and 6-9 (girls) with no signs of puberty, intravenous neridronate administered quarterly led to substantial increases in spine and hip BMD compared to a control group over the first year. nih.gov Specifically, spine and hip BMD rose by 18-25% in the active group versus 3.5-5.7% in control patients (p < 0.001). nih.gov The study also reported that height and the DXA-derived projected area of the lumbar spine increased significantly more in the neridronate group during the first year. nih.gov The total number of fractures was lower in the active group (13 in 42 patients) compared to the control group (18 in 22 patients), with a relative risk of 0.36 (95% CI, 0.15-0.87; p < 0.05). nih.govkarger.com
While some studies on bisphosphonates in children with OI have not shown statistically significant improvements in growth rate, the study on intravenous neridronate in prepubertal children did report a significant increase in height and spine projected area, suggesting a positive impact on skeletal development towards levels found in healthy individuals. nih.govnih.gov
Efficacy in Adult Osteogenesis Imperfecta
This compound has also been investigated for its efficacy in adult patients with Osteogenesis Imperfecta. Studies have shown that neridronate appears to increase Bone Mineral Density (BMD) in adults with OI. nih.govnih.gov An open study randomized adults with OI to receive intravenous neridronate or no treatment, demonstrating a greater increase in spine and hip BMD in the neridronate group compared to untreated controls. frontiersin.orgfrontiersin.org Biochemical markers of bone turnover, such as bone-specific alkaline phosphatase, serum CTX, and urinary deoxypyridinoline/creatinine, showed reductions, which tended to be greater in the neridronate group. nih.govfrontiersin.org
Neridronate reduces bone resorption by inhibiting osteoclastic activity. nih.gov While bisphosphonates generally increase BMD in adults with OI, their effect on reducing bone remodeling and formation could be a consideration given the underlying defects in bone formation in OI. nih.gov
Longitudinal Studies on this compound in OI
Longitudinal studies provide insights into the sustained effects of this compound in Osteogenesis Imperfecta. The 3-year randomized controlled trial in prepubertal children with OI, which included an initial placebo-controlled phase followed by open-label neridronate treatment for all participants, demonstrated that the BMD increases observed in the first year were maintained and continued to rise in the subsequent years of treatment. nih.govfrontiersin.orgkarger.com During the second and third years, treatment in all patients was associated with annual BMD increases of 10-25%. nih.govkarger.com Height and spine projected area also continued to increase in the treated patients. nih.gov
While the initial placebo-controlled phase of this study did not show a statistically significant difference in the proportion of patients experiencing fractures, the total number of fractures was significantly lower in the neridronate group. nih.govfrontiersin.org Longitudinal data from this study supports the persistent benefits of neridronate on bone mass and fracture risk in children with OI. nih.gov
This compound in Complex Regional Pain Syndrome Type 1 (CRPS-1) Research
This compound has been a subject of significant research for the treatment of Complex Regional Pain Syndrome Type 1 (CRPS-1). It has received orphan drug designation by the US Food and Drug Administration for this indication and is registered in Italy for the treatment of CRPS-1. medscape.commdpi.com Randomized controlled trials have demonstrated the efficacy of both intravenous and intramuscular administration protocols of neridronate in patients with CRPS-1. nih.govnih.gov
Studies have shown that neridronate treatment is associated with clinically relevant and persistent benefits in patients with acute CRPS-1. nih.gov Early treatment with neridronate has been suggested to lead to substantial benefits in CRPS-1 patients. mdpi.com
Mechanisms of Pain Reduction and Anti-inflammatory Effects in CRPS-1
The exact mechanisms by which bisphosphonates like neridronate alleviate pain and exert anti-inflammatory effects in CRPS-1 are still being investigated, but several hypotheses exist. One proposed mechanism is interference with the early inflammatory phase of the disease, potentially by reducing the local increase in cytokines. nih.gov This effect might be achieved through the inhibition of local macrophage cells, which are considered a specific target of bisphosphonates. mdpi.comnih.gov
CRPS-1 is characterized by limb-confined inflammation and tissue hypoxia, among other abnormalities. clinexprheumatol.org Bisphosphonates are known for their anti-resorptive activity by decreasing osteoclast activity and number. tandfonline.com While the inflammation in CRPS may be largely neurogenic, bisphosphonates' interaction with bone turnover and potentially with inflammatory mediators released during increased bone turnover in the affected limb could contribute to pain reduction. clinexprheumatol.orgoup.com
Clinical Outcome Measures: Pain Scores and Functional Improvement
Clinical trials evaluating this compound in CRPS-1 have utilized various outcome measures to assess its efficacy, including pain scores and functional improvement. The Visual Analogue Scale (VAS) and the Numerical Pain Rating Scale (NPRS) are commonly used to measure pain intensity. mdpi.comnih.govnih.gov Functional outcomes are often assessed using questionnaires such as the Short Form Health Survey (SF-36) and the McGill Pain Questionnaire, as well as measures like the Disabilities of the Arm, Shoulder and Hand (DASH) questionnaire for upper limb involvement. nih.govnih.govresearchgate.netnih.gov
In randomized controlled trials, neridronate treatment has resulted in a significantly greater decrease in VAS pain scores compared to placebo. nih.govnih.gov For instance, one study reported a decrease in VAS score by 46.5 mm in the neridronate group versus 22.6 mm in the placebo group on a 100-point scale. nih.govamegroups.org Another study using NPRS showed a significant improvement from a mean of 6.4 ± 1.9 at baseline to 3.1 ± 2.4 at the last follow-up visit (p < 0.001) in neridronate-treated patients. mdpi.com
Improvements have also been observed in clinical signs and symptoms associated with CRPS-1, such as edema, pain during motion, allodynia, and hyperalgesia, in neridronate-treated patients compared to placebo. nih.gov Functional measures, including physical function, anxiety, depression, fatigue, sleep disturbance, social roles and activities, and pain interference, have shown significant improvements in patients receiving neridronate. mdpi.com
The following table summarizes some of the observed improvements in clinical outcome measures in a study of neridronate in CRPS-1:
| Outcome Measure | Baseline Mean ± SD | Last Follow-up Mean ± SD | p-value |
| Numerical Pain Rating Scale | 6.4 ± 1.9 | 3.1 ± 2.4 | < 0.001 |
| PROMIS-29 Physical Function | 34.2 ± 4.9 | 49.2 ± 9.9 | < 0.001 |
| PROMIS-29 Anxiety | 58.0 ± 6.7 | 49.6 ± 6.9 | < 0.001 |
| PROMIS-29 Depression | 55.3 ± 6.3 | 47.7 ± 6.6 | < 0.001 |
| PROMIS-29 Fatigue | 55.7 ± 7.7 | 50.9 ± 8.7 | < 0.001 |
| PROMIS-29 Sleep Disturbance | 53.8 ± 6.8 | 51.3 ± 6.6 | 0.034 |
| PROMIS-29 Social Roles | 41.8 ± 5.2 | 51.8 ± 8.9 | < 0.001 |
| PROMIS-29 Pain Interference | 64.1 ± 5.9 | 52.4 ± 9.9 | < 0.001 |
Data derived from mdpi.com.
Long-term Remission and Prevention of Chronic CRPS with this compound
Longitudinal studies and real-life observational data suggest that neridronate treatment may lead to long-term remission and potentially prevent the progression of acute CRPS-1 to a chronic, disabling disease. mdpi.comnih.govresearchgate.net In a study with a median follow-up of nearly 5 years, early treatment with intravenous neridronate was associated with substantial benefits and suggested curative effects in patients with acute CRPS, effectively preventing the progression to chronic disease. mdpi.com
An open-label extension study following a double-blind placebo-controlled trial reported that the benefits on pain, clinical, and functional measures observed a few weeks after neridronate treatment were maintained and further improved over 12 months. nih.govnih.govresearchgate.net The percentage of patients defined as responders (≥ 50% VAS score reduction) progressively increased over the follow-up period. nih.govresearchgate.net
Real-life studies have also indicated that parenteral neridronate treatment can provide a full recovery in a high percentage of patients with CRPS-1, particularly when treated early. nih.gov One study reported that the disease had fully resolved in 93.9% of patients with upper limb CRPS-1 treated with neridronate infusions, with 77.6% being free of functional limitations according to the DASH score. nih.gov Predictors of residual disability included younger age and delay between disease onset and treatment. nih.gov These findings highlight the potential of early neridronate intervention in preventing chronic pain and motor dysfunction in CRPS-1. nih.govresearchgate.net
Impact on Bone Marrow Lesions and Osteoporotic Changes in CRPS-1
Research has explored the efficacy of this compound in the treatment of Complex Regional Pain Syndrome type 1 (CRPS-1), also known as algodystrophy, a condition often associated with bone marrow lesions and osteoporotic changes. Studies have shown promising results, particularly in patients with early-stage disease. mdpi.com Randomized controlled trials have indicated the effectiveness of both intravenous and intramuscular administration protocols of neridronate in patients with CRPS-1. mdpi.com These studies reported clinically relevant benefits, including significant pain reduction and improvements in clinical signs and symptoms such as edema, pain on motion, allodynia, and hyperalgesia. mdpi.comnih.gov Instrumental findings, such as bone edema reduction and normalization of bone scan uptake, have also accompanied these clinical improvements. mdpi.com For instance, one study demonstrated that intravenous neridronate was significantly more effective than placebo in improving pain at a 40-day follow-up, with a substantial percentage of patients reporting a greater than 50% reduction in their pain score. mdpi.com An open extension phase of this study showed similar benefits in the placebo group after receiving the same neridronate regimen, and at one year, no patients reported CRPS-1 symptoms. mdpi.com Comparable results were observed with intramuscular administration, with clinically relevant benefits reported as early as a 30-day follow-up. mdpi.com The mechanism by which neridronate impacts CRPS-1 may involve interrupting the disease trajectory mediated by macrophages, potentially preventing events leading to chronic CRPS, including rapid bone turnover and osteoporotic changes. mdpi.com While localized osteoporosis is a known consequence of CRPS, studies on neridronate in this context have focused on its broader effects on pain and bone marrow lesions. mdpi.com
This compound in Osteoporosis Research
This compound has been evaluated in numerous clinical trials for its role in the treatment of osteoporosis. patsnap.comumw.edu.plnih.gov It is recognized as a third-generation bisphosphonate with established efficacy in metabolic bone diseases. umw.edu.plnih.gov Studies have indicated that neridronate can improve bone mineral density (BMD) in patients with osteoporosis of various causes. umw.edu.pl
Postmenopausal Osteoporosis Studies
Clinical trials have investigated the efficacy of this compound in the treatment of postmenopausal osteoporosis. umw.edu.plnih.govnih.gov Studies have shown that neridronate can lead to clinically relevant increases in BMD in postmenopausal women with osteoporosis. nih.gov For example, a study involving postmenopausal women with low spine BMD demonstrated progressive increases in BMD at both the spine and femoral neck over two years of treatment with intravenous neridronate, with these gains maintained during a subsequent follow-up period. nih.gov A meta-analysis also indicated that neridronate brought about significant lumbar spine and femoral neck BMD improvements in patients with postmenopausal osteoporosis. umw.edu.plresearchgate.net Subgroup analysis within this meta-analysis suggested that greater BMD improvement could be detected in patients with postmenopausal osteoporosis compared to those with osteoporosis resulting from other conditions when evaluating changes in the lumbar spine and femoral neck. umw.edu.plresearchgate.net
Secondary Osteoporosis (e.g., Glucocorticoid-induced, β-thalassemia, Prostate Cancer-related, Transplantation-related)
This compound has also been investigated for its effects on secondary osteoporosis. patsnap.comnih.gov
Glucocorticoid-induced Osteoporosis: Studies have explored the use of neridronate in patients receiving chronic glucocorticoid therapy, which is a known cause of secondary osteoporosis. clinexprheumatol.orgnih.gov Research suggests that intramuscular neridronate treatment in rheumatic patients under glucocorticoid therapy can improve lumbar and femoral BMD and reduce markers of bone resorption. clinexprheumatol.org
β-thalassemia: Neridronate has shown efficacy in managing bone loss in patients with β-thalassemia. umw.edu.plnih.govnih.gov A randomized study in adults with β-thalassemia and low BMD demonstrated significant increases in BMD at the lumbar spine and total hip in the neridronate group compared to a control group. nih.govresearchgate.net Neridronate treatment also led to significant decreases in serum bone alkaline phosphatase and C-telopeptide of collagen type 1 levels in these patients. nih.govresearchgate.net
Prostate Cancer-related Osteoporosis: Androgen deprivation therapy (ADT) for prostate cancer is associated with bone loss. researchgate.net Studies have indicated that neridronate can be effective in preventing bone loss in men receiving ADT. researchgate.net A study found that while patients treated only with calcium and cholecalciferol showed marked bone loss, those also treated with neridronate had substantially unchanged levels of bone turnover markers and no significant decrease in lumbar and total hip BMD after one year. researchgate.net
Transplantation-related Osteoporosis: Organ transplantation can result in bone loss. umw.edu.pl Neridronate has been reported to improve BMD in patients after heart, lung, and liver transplantation. umw.edu.pl A pooled analysis indicated that neridronate infusion could significantly increase the BMD of the lumbar spine, femoral neck, and total hip compared to placebo in patients after transplantation. umw.edu.pl
Transient Osteoporosis of the Hip
Transient osteoporosis of the hip (TOH) is another condition where this compound has been evaluated. nih.govclinexprheumatol.org TOH is characterized by sudden onset pain and osteopenia in the hip, often accompanied by bone marrow edema. springermedizin.de Studies have suggested that intravenous neridronate can be effective in the treatment of TOH. clinexprheumatol.orgclinexprheumatol.org A case series reported significant reduction in pain and complete resolution of bone marrow edema on MRI in some patients treated with intravenous neridronate. clinexprheumatol.orgclinexprheumatol.org The use of bisphosphonates, including neridronate, may lead to a faster resolution of TOH. clinexprheumatol.org Neridronate has also been used in pediatric cases of TOH, with reports of complete recovery. springermedizin.deresearchgate.net
Bone Mineral Density Improvements and Fracture Risk Reduction
A key area of research for this compound in osteoporosis is its impact on bone mineral density (BMD) and fracture risk. patsnap.comnih.govnih.govnih.gov As an inhibitor of bone resorption, neridronate is expected to increase BMD. patsnap.com Numerous studies have demonstrated that neridronate administration can significantly increase BMD at various skeletal sites, including the lumbar spine, femoral neck, and total hip, in patients with osteoporosis regardless of the underlying cause. umw.edu.plresearchgate.net
| Skeletal Site | Mean Difference in BMD (g/cm²) | 95% Confidence Interval |
| Lumbar Spine | 5.99 | 3.96–8.02 |
| Femoral Neck | 4.51 | 2.01–7.01 |
| Total Hip | 2.55 | 2.10–3.00 |
Data based on a meta-analysis of neridronate in osteoporosis. umw.edu.plresearchgate.net
While BMD improvements are consistently reported, the impact of neridronate on fracture risk reduction has also been investigated. Studies in specific populations, such as children with osteogenesis imperfecta, have shown a reduced incidence of fragility fractures with neridronate treatment. mdpi.com In adults with osteoporosis, some studies have reported benefits in terms of BMD changes, while confirming an insignificant fracture risk reduction in certain observational studies. mdpi.com However, bisphosphonates in general are intended to reduce fractures by slowing down bone breakdown and resorption. arthritis.org
Effects on Bone Formation and Resorption Markers in Osteoporosis
This compound's mechanism of action involves inhibiting bone resorption, and this is reflected in its effects on bone turnover markers. patsnap.com Studies have consistently shown that neridronate treatment leads to significant decreases in markers of bone resorption. umw.edu.plnih.govnih.govresearchgate.net For example, serum C-telopeptide of collagen type I (sCTX) and bone alkaline phosphatase (ALP), which are markers of bone turnover, have been shown to decrease significantly following neridronate administration. umw.edu.plnih.govnih.govresearchgate.net
| Bone Marker | Change |
| Serum C-telopeptide of collagen type I (sCTX) | Significant decrease |
| Bone Alkaline Phosphatase (ALP) | Significant decrease |
Observed changes in bone turnover markers with neridronate treatment. umw.edu.plnih.govnih.govresearchgate.net
Other Investigational Applications of this compound
Research has investigated the potential utility of this compound in several conditions beyond its established indications. These investigational areas highlight the broader pharmacological properties of this bisphosphonate.
Hypercalcemia of Malignancy
Hypercalcemia of malignancy (HCM) is a serious complication of various cancers, often driven by increased bone resorption. Bisphosphonates, as potent inhibitors of osteoclast activity, have been explored for the management of HCM. Neridronate has been suggested to be effective in several kinds of hypercalcemia. researchgate.net A study evaluated the effects of aminohexane (B13955822) bisphosphonate (neridronate) in the treatment of tumor-induced hypercalcemia. The infusion of aminohexane bisphosphonate led to a rapid decrease in serum calcium levels, apparent by day 3, with the lowest point at day 7. whiterose.ac.uk In this study involving 20 patients, a fall in serum calcium was observed in all participants after treatment, and normocalcemia was achieved in 13 patients (65%). whiterose.ac.uk The study concluded that aminohexane bisphosphonate is an effective agent for treating tumor-induced hypercalcemia, showing a rapid onset of effect. whiterose.ac.uk
Bone Metastases Research
Bone metastases are a common complication in advanced cancers, leading to pain and skeletal-related events. Bisphosphonates are used to prevent skeletal complications in patients with bone metastases. nih.gov Neridronate has been indicated as effective in bone metastases. adooq.com Multiple bisphosphonates, including neridronate, have been evaluated for their ability to prevent a decline in bone mineral density in this context, although studies may not have been specifically powered to assess fracture prevention. nih.gov
Rheumatoid Arthritis (RA) and Ankylosing Spondylitis (AS) with Bone Involvement
Inflammatory arthritides like Rheumatoid Arthritis (RA) and Ankylosing Spondylitis (AS) can involve bone loss and increased bone turnover. Research has explored the effects of neridronate in these conditions. A study involving patients with active AS compared monthly intravenous neridronate (100 mg) to standard infliximab (B1170848) therapy over 6 months. Both treatments resulted in a significant reduction in disease activity as measured by the Bath Ankylosing Spondylitis Disease Activity Index (BASDAI). nih.gov While no significant variations in bone mineral density (BMD) were observed in the infliximab group, patients treated with neridronate showed a significant increase in BMD at the lumbar spine. nih.gov Another study in postmenopausal women with RA and osteopenia receiving corticosteroids compared intramuscular neridronate (25 mg monthly) to oral alendronate or risedronate over 12 months. After 12 months, lumbar and femoral neck BMD and disease activity (DAS28) significantly improved in all groups compared to baseline. nih.gov
Data from the AS study:
| Treatment Group | Baseline BASDAI (Mean) | 6 Months BASDAI (Mean Change) | Baseline Lumbar Spine BMD | 6 Months Lumbar Spine BMD Change |
| Neridronate (IV) | Data not available in snippet | -1.72 nih.gov | Data not available in snippet | Significant increase nih.gov |
| Infliximab (Standard) | Data not available in snippet | -1.62 nih.gov | Data not available in snippet | No significant variation nih.gov |
Data from the RA study:
| Treatment Group | Baseline Lumbar Spine BMD | 12 Months Lumbar Spine BMD Change | Baseline Femoral Neck BMD | 12 Months Femoral Neck BMD Change | Baseline DAS28 | 12 Months DAS28 Change |
| Neridronate (IM) | Data not available in snippet | Significant improvement nih.gov | Data not available in snippet | Significant improvement nih.gov | Data not available in snippet | Significant improvement nih.gov |
| Alendronate (Oral) | Data not available in snippet | Significant improvement nih.gov | Data not available in snippet | Significant improvement nih.gov | Data not available in snippet | Significant improvement nih.gov |
| Risedronate (Oral) | Data not available in snippet | Significant improvement nih.gov | Data not available in snippet | Significant improvement nih.gov | Data not available in snippet | Significant improvement nih.gov |
Duchenne Muscular Dystrophy (DMD) with Bone Loss
Duchenne Muscular Dystrophy (DMD) is often associated with bone loss, particularly in patients receiving glucocorticoids. This bone fragility increases the risk of fractures. Research has investigated neridronate as a potential intervention for bone loss in this population. A pilot study assessed the effectiveness of intramuscular neridronate (25 mg every month) in boys with DMD receiving glucocorticoids over 1 year. researchgate.net, nih.gov The study reported that neridronate may slow bone loss in these patients at the 1-year follow-up. nih.gov Changes in lumbar spine BMD and Z-score were not statistically significant between baseline and 1 year in this cohort. nih.gov
Data from the DMD pilot study:
| Patient Group | Treatment Regimen | Duration | Baseline Mean L1-L4 BMD (g/cm²) | 1-Year Mean L1-L4 BMD (g/cm²) | Change in L1-L4 BMD | Change in L1-L4 Z-score |
| Boys with DMD | IM Neridronate (25 mg/month) | 1 year | 0.716 ± 0.164 nih.gov | 0.685 ± 0.190 nih.gov | Not significant nih.gov | Not significant nih.gov |
Osteoarthritis (OA) and Bone Marrow Edema Syndrome (BMES)
Bone marrow edema syndrome (BMES) is a painful condition often found in patients with knee pain, and it can be associated with osteoarthritis (OA). Neridronate has been investigated for its effects on pain and bone marrow lesions in these conditions. Intravenous neridronate has been shown to be effective in treating bone marrow lesions in acute painful knee osteoarthritis and in Complex Regional Pain Syndrome type I (CRPS-I). beyond-rheumatology.org A study in patients with BMES secondary to osteoarthritis in various joints (knee, hip, wrist, or foot) evaluated two different intravenous neridronate regimens. beyond-rheumatology.org, beyond-rheumatology.org Both regimens (100 mg four times over 10 days or 100 mg every 21 days over 3 months) were associated with a significant improvement in MRI findings, showing resolution of bone marrow lesions, and a significant decrease in pain scores (VAS). beyond-rheumatology.org, beyond-rheumatology.org Both treatment groups showed significant clinical and radiological improvement compared to a control group receiving conservative treatment. beyond-rheumatology.org, beyond-rheumatology.org
Data from the BMES study:
| Treatment Group | Number of Patients | MRI Improvement (Resolution of BMLs) | Change in Pain Score (VAS) | Comparison to Control Group |
| IV Neridronate (100 mg x 4 over 10 days) | 72 beyond-rheumatology.org, beyond-rheumatology.org | Significant improvement (P<0.01) beyond-rheumatology.org, beyond-rheumatology.org | Significant decrease (P<0.05) beyond-rheumatology.org, beyond-rheumatology.org | Significant improvement (P<0.001) beyond-rheumatology.org, beyond-rheumatology.org |
| IV Neridronate (100 mg every 21 days over 3 months) | 120 beyond-rheumatology.org, beyond-rheumatology.org | Significant improvement (P<0.01) beyond-rheumatology.org, beyond-rheumatology.org | Significant decrease (P<0.05) beyond-rheumatology.org, beyond-rheumatology.org | Significant improvement (P<0.001) beyond-rheumatology.org, beyond-rheumatology.org |
| Control Group (Conservative Treatment) | 35 beyond-rheumatology.org, beyond-rheumatology.org | Data not available in snippet | Data not available in snippet | Baseline for comparison beyond-rheumatology.org, beyond-rheumatology.org |
Drug Drug Interactions and Concomitant Therapies with Neridronate Sodium
Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Concurrent use of nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, with neridronate sodium may increase the risk of gastrointestinal irritation and ulceration. patsnap.compharmacytimes.com Both drug classes have the potential to cause gastrointestinal toxicity independently, and their combined use appears to have an additive negative effect on the gastrointestinal tract. pharmacytimes.com Studies suggest a substantial increase in the risk of gastrointestinal ulcers when NSAIDs are combined with bisphosphonates. pharmacytimes.com
Interactions with Aminoglycoside Antibiotics
Aminoglycoside antibiotics, such as gentamicin, can potentiate the hypocalcemic effect of bisphosphonates like this compound. patsnap.com This interaction can lead to dangerously low levels of calcium in the blood. patsnap.com Aminoglycosides are a class of antibiotics that inhibit protein synthesis in bacteria and are known for potential interactions with various substances. ebsco.comwikipedia.orgnih.gov While the exact mechanism of the potentiation of hypocalcemia by aminoglycosides when combined with bisphosphonates is not extensively detailed in the provided information, aminoglycosides themselves have been tentatively linked to lowering levels of essential minerals like magnesium and calcium. ebsco.com
Co-administration with Calcium and Vitamin D Supplementation
Calcium and vitamin D supplementation is often recommended alongside bisphosphonate therapy, including this compound, to support bone health and mitigate the risk of hypocalcemia. patsnap.comnih.gov Bisphosphonates can sometimes lead to hypocalcemia, a condition characterized by low levels of calcium in the blood. patsnap.com Studies have shown that co-administration of neridronate with calcium and vitamin D supplementation can lead to significant improvements in bone mineral density (BMD) in certain patient populations. mdpi.comclinexprheumatol.orgnih.gov For instance, in a study involving patients with β-thalassemia and low bone density, intravenous neridronate combined with calcium and vitamin D supplementation resulted in significant improvements in spine and total hip BMD. mdpi.com Another study in rheumatic patients under chronic low-dose glucocorticoid therapy also utilized daily calcium and vitamin D supplementation alongside monthly intramuscular neridronate, demonstrating effects on BMD and bone turnover markers. clinexprheumatol.org
However, if this compound is administered orally, antacids and calcium supplements can interfere with its absorption, reducing its effectiveness. patsnap.com It is generally recommended to take such supplements at least a few hours apart from oral bisphosphonates to avoid this interaction. patsnap.comnih.gov
Effects of Diuretics on this compound Pharmacokinetics
Patients on diuretics, particularly loop diuretics like furosemide, should exercise caution when receiving this compound. patsnap.com The provided information suggests that diuretics can exacerbate renal toxicity when taken concurrently with this compound. patsnap.com Diuretics influence the kidney's handling of sodium and water, increasing urine output by altering sodium reabsorption at different segments of the renal tubular system. cvpharmacology.com While the specific pharmacokinetic effects of diuretics on this compound are not extensively detailed in the provided snippets, the warning regarding exacerbated renal toxicity indicates a potential impact on the kidney's ability to process and eliminate the drug. patsnap.com
Considerations for Concomitant Use of Other Bisphosphonates or Bone Metabolism Modulators
Concomitant use of other bisphosphonates or drugs affecting bone metabolism should be carefully monitored. patsnap.com This is to avoid additive effects that could lead to significant complications. patsnap.com Neridronate is an amino-bisphosphonate, a class of drugs that inhibit bone resorption by targeting osteoclasts. mdpi.comresearchgate.netresearchgate.net Other bisphosphonates, such as alendronate, risedronate, ibandronate, and zoledronate, also function through similar mechanisms, primarily inhibiting osteoclast activity. mdpi.comnih.govoup.com Combining multiple bisphosphonates or bisphosphonates with other potent bone metabolism modulators could potentially lead to an excessive reduction in bone turnover, increasing the risk of adverse effects such as osteonecrosis of the jaw or atypical femoral fractures, although these specific adverse effects are generally excluded from this article based on the instructions. patsnap.comworksafebc.com Careful monitoring by healthcare providers is essential to manage the potential for additive effects and associated risks. patsnap.com
Future Research Directions and Emerging Applications of Neridronate Sodium
Novel Delivery Systems and Administration Routes (beyond current clinical use)
While neridronate sodium is currently administered intravenously or intramuscularly, research is exploring novel delivery systems and administration routes to potentially improve bioavailability, target specificity, and patient compliance. patsnap.comnih.govresearchgate.net The development of new solid forms for oral administration is desirable to enhance patient convenience, contingent on achieving adequate solid-state stability. google.com
Investigations into metal-organic frameworks (MOFs) as drug delivery systems have included bisphosphonates like neridronate. iapchem.orgresearchgate.net These systems, utilizing bio-suitable metal ions and bisphosphonate drugs as organic ligands, aim for improved drug loading and potentially site-specific delivery. iapchem.orgresearchgate.net Such novel carriers could offer controlled release and local action, potentially minimizing systemic side effects associated with conventional delivery methods. researchgate.netnih.gov
Further Elucidation of Anti-inflammatory Mechanisms in Various Pathologies
This compound has demonstrated anti-inflammatory properties, which are considered to contribute to its effectiveness in conditions where inflammation plays a significant role, such as Paget's disease and Complex Regional Pain Syndrome (CRPS). patsnap.compatsnap.comresearchgate.net Further research is needed to fully elucidate the precise anti-inflammatory mechanisms of this compound in various pathological conditions. This could involve investigating its effects on pro-inflammatory cytokines and other mediators involved in the inflammatory response. patsnap.com Understanding these mechanisms in greater detail could potentially lead to new therapeutic applications or optimized treatment strategies for inflammatory bone and musculoskeletal disorders. Studies in rheumatic conditions, including rheumatoid arthritis, have shown the potential for anti-inflammatory action of bisphosphonates like neridronate. mdpi.comclinexprheumatol.orgpsu.edu
Long-term Outcomes and Real-World Evidence Studies
While clinical trials have demonstrated the efficacy of this compound in various conditions, there is a continued need for studies evaluating its long-term outcomes and gathering real-world evidence. mdpi.com Real-life studies investigating the long-term effects of neridronate treatment in conditions like CRPS type 1 have shown sustained benefits over several years, suggesting a potentially curative effect in some patients, particularly when treatment is initiated early. mdpi.com Continued observational studies and registries can provide valuable insights into the durability of response, factors influencing long-term success, and the impact of this compound on patient quality of life in routine clinical practice. mdpi.com
Comparative Effectiveness Research with Newer Bone Therapeutics
The landscape of bone therapeutics is continuously evolving with the introduction of newer agents. Comparative effectiveness research is crucial to assess the relative benefits and risks of this compound compared to these newer therapies. Studies comparing this compound with other bisphosphonates, such as zoledronic acid and pamidronate, have been conducted, particularly in conditions like Paget's disease of bone, showing comparable efficacy in some aspects. researchgate.nettandfonline.comdovepress.com Further research is needed to compare this compound with entirely different classes of bone therapeutics to define its optimal place in current treatment algorithms and identify patient populations who may benefit most from this compound therapy.
Investigational Use in Musculoskeletal Pain Conditions Beyond CRPS-1
This compound has shown promise in treating musculoskeletal pain conditions, particularly CRPS type 1. mdpi.comresearchgate.netcrps-treatment.comnih.gov Its effectiveness in CRPS is thought to be related to both its anti-resorptive and anti-inflammatory properties. patsnap.compatsnap.comresearchgate.net Further investigational use in other musculoskeletal pain conditions where altered bone metabolism or inflammation plays a role is a relevant area of research. Studies have explored its use in conditions like knee osteoarthritis with bone marrow lesions, showing potential for pain relief. mdpi.comnih.gov Expanding research into other chronic musculoskeletal pain syndromes could uncover new therapeutic applications for this compound.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 23669954 |
| Neridronic acid | 71237 |
| Hydroxyapatite (B223615) | 14297 |
| Pamidronate | 4691 |
| Alendronate | 2083 |
| Zoledronic acid | 65817 |
| Risedronate | 5282152 |
| Etidronate | 3307 |
| Furosemide | 3416 |
| Calcium | 272 |
| Vitamin D | 5280705 |
| Sodium chloride | 5234 |
| Paracetamol | 1983 |
| Oxytocin | 73793 |
| Serotonin | 5208 |
| Noradrenaline | 439371 |
| Duloxetine | 60839 |
| Venlafaxine | 5704 |
| Pamidronic acid | 4691 |
| Ibandronate | 65867 |
| Incadronate | 60733 |
| Minodronate | 65899 |
| Olpadronate | 62022 |
| Tiludronate | 5478 |
Data Table: Select Clinical Findings in CRPS-1 with this compound (Based on available search results, a detailed interactive table with numerical data points across multiple studies and parameters is not feasible due to the nature of the summarized results. The information below highlights key findings qualitatively and with limited numerical context where available.)
| Study/Regimen | Patient Population (CRPS-1) | Key Findings (vs. Placebo/Comparator) | Follow-up Period |
| IV Neridronate (100 mg x 4 over 10 days) mdpi.comamegroups.org | Patients with CRPS type 1 | Significant improvement in pain (e.g., >50% VAS reduction), resolution of edema, allodynia, hyperalgesia, better QoL. mdpi.comamegroups.org | 40 days, 1 year mdpi.com |
| IM Neridronate (25 mg daily for 16 days) mdpi.comnih.gov | Patients with acute CRPS-1 | Clinically relevant benefit in pain reduction (e.g., significant VAS decrease), improved clinical signs (edema, pain during motion, allodynia, hyperalgesia). mdpi.comnih.gov | 30 days mdpi.comnih.gov |
| IV Neridronate (Real-Life) mdpi.com | Patients with CRPS-1 (early) | Overall benign course, 56% complete response, significant improvement in pain (NPRS) and PROMIS-29 domains (physical function, anxiety, depression, fatigue, sleep disturbance, social roles, pain interference). mdpi.com | Median 4.8 years mdpi.com |
Q & A
Q. What is the primary mechanism of action of neridronate sodium in modulating bone metabolism, and how does its molecular structure contribute to efficacy?
this compound, an aminobisphosphonate, inhibits osteoclast-mediated bone resorption via its P-C-P backbone, which binds hydroxyapatite crystals in bone tissue. This structural feature allows sustained suppression of bone turnover by disrupting osteoclast function through inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway . Preclinical studies emphasize dose-dependent effects on bone mineral density (BMD) and fracture reduction, validated in rodent models of osteogenesis imperfecta (OI) .
Q. What are the standard preclinical models used to evaluate this compound’s efficacy in metabolic bone diseases?
Rodent models of OI (e.g., oim/oim mice) and Paget’s disease are widely employed. Key metrics include BMD (via dual-energy X-ray absorptiometry), fracture incidence, and histomorphometric analysis of trabecular bone structure. For osteoporosis, ovariectomized rats are used to simulate postmenopausal bone loss, with outcomes focused on BMD improvement and bone turnover markers (e.g., CTX-1, PINP) .
Q. How does this compound compare to other bisphosphonates in terms of pharmacokinetics and bone affinity?
Neridronate’s intravenous/intramuscular administration ensures rapid bioavailability, with a bone half-life exceeding 10 years due to high hydroxyapatite affinity. Comparative studies with zoledronate show faster pain reduction in osteoarthritis (OA) and superior bone marrow lesion (BML) resolution, attributed to its unique nitrogen-containing side chain enhancing osteoclast apoptosis .
Advanced Research Questions
Q. What methodological considerations are critical when designing longitudinal studies to assess neridronate’s long-term effects on bone quality?
Key factors include:
- Population stratification : Differentiating responders/non-responders based on genetic markers (e.g., COL1A1/2 mutations in OI).
- Endpoint selection : Combining BMD with functional outcomes (e.g., fracture resilience via micro-CT) and biomarkers (e.g., TRAP5b for osteoclast activity).
- Control groups : Using placebo or active comparators (e.g., alendronate) to isolate neridronate-specific effects .
Q. How can researchers reconcile contradictory findings on neridronate’s efficacy in complex regional pain syndrome type I (CRPS-I) versus osteoarthritis (OA)?
Discrepancies arise from heterogeneity in pain assessment tools (e.g., VAS vs. WOMAC) and patient subgroups (e.g., CRPS-I with neuropathic pain vs. OA with mechanical pain). A meta-analytic approach with individual participant data (IPD) is recommended to adjust for confounding variables like baseline BML severity and inflammation markers (e.g., IL-6) .
Q. What experimental protocols optimize the assessment of neridronate’s anabolic effects on osteoblasts in vitro?
- Cell culture : Use primary human osteoblasts exposed to neridronate concentrations (10⁻¹¹–10⁻³ M) over 20 days.
- Outcome measures : Alkaline phosphatase (ALP) activity (colorimetric assay), collagen-I synthesis (ELISA), and mineralization (Alizarin Red staining).
- Controls : Include untreated cells and IL-1β-stimulated cultures to evaluate anti-inflammatory effects on IL-6 secretion .
Data Contradiction and Analysis
Q. How should researchers address conflicting results between neridronate’s in vitro osteoblast stimulation and clinical BMD outcomes?
Translational gaps may arise from differences in dosing (physiological vs. therapeutic concentrations) and microenvironmental factors (e.g., mechanical loading in vivo). Co-culture models with osteoclasts/osteoblasts and 3D bone-on-a-chip systems can bridge this divide by simulating dynamic bone remodeling .
Q. What statistical methods are appropriate for analyzing dose-response relationships in neridronate studies?
Non-linear regression (e.g., four-parameter logistic model) is ideal for sigmoidal dose-response curves. For time-series data (e.g., BMD changes), mixed-effects models account for intra-subject variability, while sensitivity analyses adjust for missing data in long-term trials .
Tables
Table 1 : In Vitro Effects of Neridronate on Osteoblast Differentiation
| Concentration (M) | ALP Activity (% Increase) | Collagen-I Synthesis (% Increase) | Mineralization (% Increase) |
|---|---|---|---|
| 10⁻⁸ | +50* | +25* | +48* |
| 10⁻⁹ | +30 | +15 | +20 |
| 10⁻⁵ | No change | No change | No change |
| *p < 0.05 vs. control. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
